molecular formula C11H11NO3 B087602 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 14271-45-5

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B087602
CAS RN: 14271-45-5
M. Wt: 205.21 g/mol
InChI Key: BCKRBJBCJOYSLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, including 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, can be achieved through various synthetic routes. Traditional methods such as the Pictet-Spengler reaction and the Bischler-Napieralski reaction have been widely used. Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, offering efficient pathways to generate these compounds with diverse functionalities (Kotha, Deodhar, & Khedkar, 2014).

Molecular Structure Analysis

The molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to this compound, has been elucidated through X-ray structural analysis. This analysis confirms the presence of the tetrahydroquinoline core and provides insights into the spatial arrangement of substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets (Rudenko et al., 2012).

Scientific Research Applications

Therapeutic Potential in Neuroprotection and Neurodegenerative Diseases

1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. Research indicates that these compounds exhibit neuroprotective, antiaddictive, and antidepressant properties in animal models, attributed to mechanisms such as MAO inhibition and free radical scavenging. The potential of these derivatives in treating neurodegenerative conditions highlights the importance of further investigations into their mechanisms and therapeutic applications (Antkiewicz‐Michaluk et al., 2018).

Applications in Cancer Therapy

The fused tetrahydroisoquinoline scaffolds have been recognized for their role as anticancer antibiotics, with some derivatives gaining FDA approval for treating specific cancers. A review covering patents on tetrahydroisoquinoline derivatives between 2010 and 2015 reveals their significant therapeutic activities across various cancers. The synthesis and development of these derivatives for cancer drug discovery have shown promising outcomes, indicating their potential as novel anticancer agents with unique mechanisms of action (Singh & Shah, 2017).

Chemical Synthesis and Mechanistic Insights

The chemical synthesis of indoles from arylhydrazones, involving tetrahydroquinoline derivatives, provides insights into complex chemical transformations and mechanisms. Research on the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, including tetrahydroquinoline derivatives, elucidates various transformation pathways following cyclohexadienoneimine intermediate formation. These findings are critical for understanding the chemical behavior and synthetic potential of tetrahydroquinoline derivatives in organic chemistry (Fusco & Sannicolo, 1978).

Antioxidant Activity and Analytical Methods

The study of antioxidants and methods for determining antioxidant activity encompasses the investigation of compounds like tetrahydroquinoline derivatives for their potential antioxidant properties. Analytical techniques for assessing antioxidant capacity, such as ORAC and HORAC tests, are crucial for exploring the antioxidant effects of various compounds. These methods contribute to a deeper understanding of how tetrahydroquinoline derivatives might protect against oxidative stress, with implications for diseases associated with oxidative damage (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKRBJBCJOYSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585425
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14271-45-5
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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